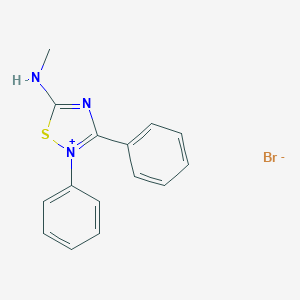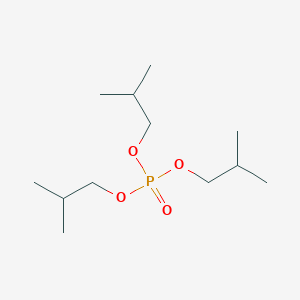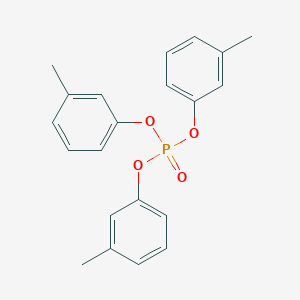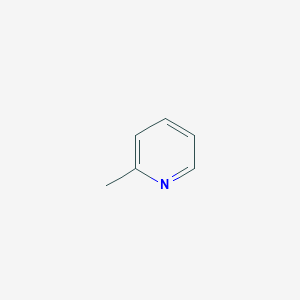
2-Acetamido-2,6-dideoxyglucose
Übersicht
Beschreibung
2-Acetamido-2,6-dideoxyglucose is a compound with the molecular formula C8H15NO5 . It is also known by other names such as N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide .
Synthesis Analysis
The synthesis of 2-Acetamido-2,6-dideoxyglucose has been reported in several studies . One method involves the use of dTDP-D-glucose or GDP-D-mannose, converting the gluco/galacto-configuration into the manno/talo-configuration . Another method involves the synthesis of 2-acetamido-2,6-dideoxy-6-fluoro-α-D-glucopyranose and its per-O-benzyl and per-O-methyl derivatives .Molecular Structure Analysis
The molecular structure of 2-Acetamido-2,6-dideoxyglucose includes four defined atom stereocenters . The compound has a molecular weight of 205.21 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 2-Acetamido-2,6-dideoxyglucose are not detailed in the search results, it’s known that the compound can interfere with d-glucose metabolism .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . It has a density of 1.3±0.1 g/cm3, a boiling point of 551.8±50.0 °C at 760 mmHg, and a flash point of 287.5±30.1 °C .Wissenschaftliche Forschungsanwendungen
Aspartylglycosaminuria Research : This compound is utilized in studying aspartylglycosaminuria, a metabolic disorder associated with mental defects (Pollitt, Jenner, & Merskey, 1968).
Structure of O-specific Polysaccharides : It plays a role in the structure of O-specific polysaccharides of Pseudomonas aeruginosa, a pathogenic bacterium (Knirel et al., 1987).
Inhibition of Human Lysosomal Enzymes : It acts as a competitive inhibitor of human lysosomal α-hexosaminidase A, offering insights into enzyme inhibition mechanisms (Liessem et al., 1993).
Morgan-Elson Reaction : The compound is used in the Morgan-Elson reaction to produce a specific derivative, 2-acetamido-2,3-dideoxy-alpha-D-erythro-hex-2-enofuranose (Beau, Rollin, & Sinaÿ, 1977).
Bacterial Biosynthesis Studies : Its biosynthesis in bacteria is crucial for understanding the role of specific UDP-sugars in producing various dideoxyhexoses (Kneidinger et al., 2003).
Designing Enzyme Inhibitors : 2-Acetamido-2,3-dideoxythiodisaccharides, derived from this compound, are designed as inhibitors of α-galactosidase from E. coli (Dada, Manzano, & Varela, 2018).
Analysis in Lipopolysaccharides : It is found as an unusual amino sugar in the lipopolysaccharides of Vibrio cholerae (Jann, Jann, & Beyaert, 1973).
Therapeutic Potential in Disease Treatment : Derivatives like 2-acetamido-1,2-dideoxyiminosugars have high potential in treating various diseases, including lysosomal storage disorders (de la Fuente et al., 2015).
Role in Lipopolysaccharide Structure : It forms part of the O-antigen polysaccharide in Rhizobium etli CE3 lipopolysaccharide (Forsberg et al., 2003).
Use in Enzyme Studies : The enzyme that splits a related compound, 2-acetamido-1,2-dideoxy-beta-d-glucosamine, is found in various mammalian tissues, offering insights into enzyme activity and distribution (Conchie & Strachan, 1969).
Isolation from Bacterial Strains : Related compounds like 4-acetamido-4,6-dideoxy-d-glucose and 4-acetamido-4,6-dideoxy-d-galactose have been isolated from Escherichia coli strains and synthesized enzymatically (Dietzler & Strominger, 1973).
Pathogenic Bacteria Studies : It contributes to the positive charge on the cell surface of pathogenic species like Pseudomonas aeruginosa and Escherichia coli O145 (King et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-4(11)7(13)8(14)6(3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRYIXLKTDHMMY-PXBUCIJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193616 | |
| Record name | 2-Acetamido-2,6-dideoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2,6-dideoxyglucose | |
CAS RN |
40614-71-9 | |
| Record name | 2-Acetamido-2,6-dideoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040614719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamido-2,6-dideoxyglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















